molecular formula C12H12N2O2S B2892188 (2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 924821-45-4

(2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2892188
CAS No.: 924821-45-4
M. Wt: 248.3
InChI Key: KOCZBXFNZQWWHG-AATRIKPKSA-N
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Description

(2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound under discussion belongs to a broader category of molecules that have been synthesized through innovative methodologies. For instance, Kumar et al. (2013) detailed an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing a method that could potentially apply to synthesizing variants of the specified compound. This process involves chemoselective thionation-cyclization of highly functionalized enamides, highlighting the compound's chemical versatility and potential as a building block in organic synthesis (Kumar, Parameshwarappa, & Ila, 2013).

Biological Activity

The antimicrobial and anticancer properties of compounds structurally related to "(2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide" have been explored. Bondock et al. (2009) synthesized enaminonitrile-based heterocycles, including derivatives incorporating a benzothiazole moiety, to evaluate their antimicrobial effects. These compounds were tested and showed promising antimicrobial properties, indicating the potential biological relevance of the compound (Bondock, Fadaly, & Metwally, 2009).

Anticancer Potential

Moreover, Zaki et al. (2018) investigated the anticancer activities of pyridine, thioamide, thiazole, and other derivatives, including those bearing furan moieties. This study revealed that several synthesized compounds exhibited high cytotoxicity against cancer cell lines, underscoring the potential anticancer applications of thiazole and furan derivatives. The findings suggest that molecules similar to "this compound" might possess significant anticancer properties, warranting further investigation (Zaki, Al-Gendey, & Abdelhamid, 2018).

Properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-9-3-4-10(16-9)5-6-11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZBXFNZQWWHG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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